

# Application Notes and Protocols for Int-767 Administration in ob/ob Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Int-767   |           |  |  |  |
| Cat. No.:            | B15608297 | Get Quote |  |  |  |

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of **Int-767** in ob/ob mice, a model for obesity and metabolic disease. The protocols are based on established preclinical studies and are intended to ensure reproducible and effective experimental outcomes.

### Introduction

**Int-767** is a potent and selective dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5.[1][2][3] These receptors are key regulators of bile acid, glucose, and lipid metabolism.[3][4] Dysregulation of these pathways is implicated in various metabolic diseases, including non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes.[3][5][6] In preclinical studies using ob/ob mice, **Int-767** has demonstrated significant therapeutic potential by improving metabolic parameters and reducing liver injury.[4][5][7][8]

## **Signaling Pathway of Int-767**

**Int-767** exerts its effects by simultaneously activating FXR, a nuclear receptor, and TGR5, a cell surface receptor. This dual activation leads to a multi-pronged therapeutic effect on metabolic and inflammatory pathways.





Click to download full resolution via product page

Caption: Dual signaling pathway of Int-767 via TGR5 and FXR activation.

# **Experimental Protocols Animal Model**

Species: Mouse

Strain: Lepob/Lepob (ob/ob)

• Supplier: The Jackson Laboratory or other reputable vendors.

- Age: Studies have utilized mice starting at various ages, often after a period of dietary intervention to induce a specific disease phenotype (e.g., 9 or 15 weeks on a high-fat diet).
   [4]
- Sex: Male mice are commonly used.
- Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water, unless otherwise specified by the experimental design.



## **Drug Formulation and Administration**

- Compound: Int-767
- Vehicle: 0.5% (w/v) carboxymethyl cellulose (CMC) in sterile water.[4]
- · Preparation:
  - Weigh the required amount of Int-767 powder.
  - Prepare the 0.5% CMC vehicle by slowly adding CMC to sterile water while stirring until fully dissolved.
  - Suspend the Int-767 powder in the CMC vehicle to the desired final concentration. Vortex thoroughly before each administration to ensure a uniform suspension.
- Route of Administration: Oral gavage (PO) is the most commonly reported route.[4][8]
- Dosing Volume: A standard dosing volume is 5 mL/kg of body weight.[4]
- Frequency: Once daily (QD).[4][8]

### **Experimental Workflow**

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **Int-767** in a diet-induced ob/ob mouse model of NASH.





Click to download full resolution via product page

**Caption:** General experimental workflow for **Int-767** studies in ob/ob mice.



## **Dosage and Efficacy Data**

The following tables summarize the dosages of **Int-767** used in ob/ob mice and the reported effects on key metabolic and histological parameters.

Table 1: Int-767 Dosage Regimens in ob/ob Mice

| Dosage<br>(mg/kg/day) | Administrat<br>ion Route | Duration | Vehicle       | Mouse<br>Model<br>Details                        | Reference |
|-----------------------|--------------------------|----------|---------------|--------------------------------------------------|-----------|
| 3 and 10              | Oral Gavage              | 8 weeks  | 0.5% CMC      | ob/ob mice<br>on AMLN diet<br>for 15 weeks       | [4][8]    |
| 3 and 10              | Oral Gavage              | 16 weeks | 0.5% CMC      | ob/ob mice<br>on AMLN diet<br>for 9 weeks        | [4][8]    |
| 30                    | Oral Gavage              | 6 weeks  | Not Specified | db/db mice<br>(another<br>model of<br>obesity)   | [5]       |
| 30                    | Diet<br>Admixture        | 12 weeks | High-Fat Diet | ob/ob mice<br>on high-fat<br>diet for 9<br>weeks | [9]       |

AMLN Diet: high in trans-fat, fructose, and cholesterol.

# Table 2: Summary of Int-767 Efficacy in ob/ob Mice



| Parameter                    | Dosage<br>(mg/kg) | Duration                      | Effect                          | Reference |
|------------------------------|-------------------|-------------------------------|---------------------------------|-----------|
| Liver<br>Histopathology      |                   |                               |                                 |           |
| Steatosis Score              | 10                | 8 weeks Significantly reduced |                                 | [4]       |
| Inflammation<br>Score        | 10                | 8 weeks                       | Significantly reduced           | [4]       |
| Hepatocyte<br>Ballooning     | 10                | 8 weeks                       | Significantly reduced           | [4]       |
| Fibrosis Stage               | 10                | 8 weeks                       | Reduced                         | [4]       |
| Parenchymal<br>Collagen Area | 3 and 10          | 8 weeks                       | Dose-<br>dependently<br>reduced | [4][8]    |
| Metabolic<br>Parameters      |                   |                               |                                 |           |
| Liver<br>Triglycerides       | 10                | 8 weeks                       | Reduced                         | [4]       |
| Liver Cholesterol            | 10                | 8 weeks                       | Reduced                         | [4]       |
| Plasma Total<br>Cholesterol  | 10                | 8 weeks                       | Reduced                         | [4]       |
| Inflammatory<br>Markers      |                   |                               |                                 |           |
| Galectin-3<br>(Inflammation) | 3 and 10          | 8 weeks                       | Reduced                         | [4][8]    |

# **Concluding Remarks**

The dual FXR/TGR5 agonist Int-767 has demonstrated robust efficacy in preclinical models of metabolic disease, particularly in ob/ob mice. The protocols and data presented here provide a



foundation for designing and executing studies to further investigate the therapeutic potential of **Int-767**. Adherence to these detailed methodologies will facilitate the generation of reliable and comparable data across different research settings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Farnesoid X Receptor/TGR5 Agonist INT-767 Reduces Liver Injury in the Mdr2-/(Abcb4-/-) Mouse Cholangiopathy Model by Promoting Biliary HCO3- Output PMC
  [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. INT-767 improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of the bile acid receptor TGR5 in obesity PMC [pmc.ncbi.nlm.nih.gov]
- 7. gubra.dk [gubra.dk]
- 8. researchgate.net [researchgate.net]
- 9. iris.cnr.it [iris.cnr.it]
- To cite this document: BenchChem. [Application Notes and Protocols for Int-767
   Administration in ob/ob Mice]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15608297#int-767-dosage-and-administration-in-ob-ob-mice]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com